Lipophilicity (logD) Differentiation vs. Clinical CRF1 Antagonist NBI 30545
The target compound exhibits a calculated logD of 2.09 (ChemDiv, at pH ~7.4), which is 0.69 log units lower than the experimentally determined logD of 2.78 for the optimized 3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist NBI 30545 (compound 18n) [1]. A ΔlogD of −0.69 corresponds to an approximately 4.9-fold reduction in octanol-water distribution coefficient, translating to predictably higher aqueous solubility and lower non-specific tissue binding for the target compound relative to NBI 30545. In CNS drug discovery, a logD between 1 and 3 is considered optimal for balancing passive permeability with acceptable metabolic clearance; the target compound's logD of 2.09 falls closer to the center of this range than does NBI 30545 at 2.78 [2].
| Evidence Dimension | Lipophilicity (logD at pH ~7.4) |
|---|---|
| Target Compound Data | logD = 2.0856 (ChemDiv predicted) |
| Comparator Or Baseline | NBI 30545 (3-phenylpyrazolo[1,5-a]pyrimidine CRF1 antagonist): logD = 2.78 (experimentally measured, Chen et al. 2004) |
| Quantified Difference | ΔlogD = −0.69 (target is ~4.9-fold less lipophilic) |
| Conditions | Target: ChemDiv calculated logD. Comparator: experimentally measured logD (octanol-water distribution coefficient at pH 7.4). Different measurement methods; values serve as ordinal rather than absolute comparison. |
Why This Matters
A lower logD within the drug-like range predicts superior aqueous solubility and reduced nonspecific protein binding, which are critical for achieving free drug concentrations sufficient for target engagement in biochemical and cell-based assays.
- [1] Chen, C.; Wilcoxen, K. M.; Huang, C. Q.; McCarthy, J. R.; Chen, T.; Grigoriadis, D. E. Optimization of 3-phenylpyrazolo[1,5-a]pyrimidines as potent corticotropin-releasing factor-1 antagonists with adequate lipophilicity and water solubility. Bioorg. Med. Chem. Lett. 2004, 14 (14), 3669–3673. DOI: 10.1016/j.bmcl.2004.05.019. View Source
- [2] Wager, T. T.; Hou, X.; Verhoest, P. R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. DOI: 10.1021/cn100008c. View Source
